(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core. This structure is often associated with various biological activities and is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the pyrrol and pyridine moieties. The final step involves the formation of the (5Z)-methylidene linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrrol moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidine-2,4-dione derivatives.
Biology
In biological research, (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It could be a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which may exhibit similar biological activities.
Fluorophenoxy derivatives: Compounds containing the fluorophenoxy group, which can influence the compound’s reactivity and biological activity.
Uniqueness
(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione: is unique due to its combination of structural features, including the thiazolidine-2,4-dione core, pyrrol and pyridine moieties, and the fluorophenoxy group. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H20FN3O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H20FN3O3S/c1-15-12-17(16(2)27(15)19-4-3-9-25-14-19)13-21-22(28)26(23(29)31-21)10-11-30-20-7-5-18(24)6-8-20/h3-9,12-14H,10-11H2,1-2H3/b21-13- |
InChI Key |
JUYFQOTZHUMDJM-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)CCOC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)CCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
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